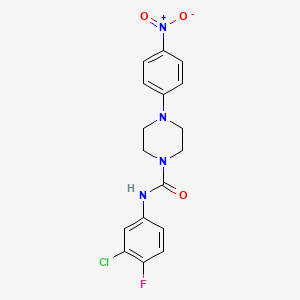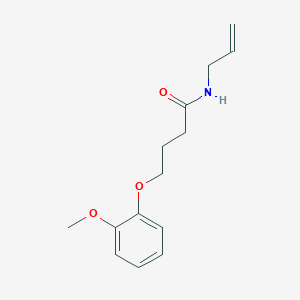![molecular formula C11H14ClNO3S2 B4647735 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide](/img/structure/B4647735.png)
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide
Overview
Description
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide, also known as CAY10585, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of sulfonylureas and is primarily used as a tool compound for studying the role of sulfonylurea receptor 1 (SUR1) in various physiological and pathological conditions.
Mechanism of Action
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide selectively inhibits SUR1-containing KATP channels by binding to a specific site on the SUR1 subunit. This binding prevents the channel from opening in response to changes in intracellular ATP levels, leading to membrane depolarization and increased calcium influx. This, in turn, triggers various downstream signaling pathways that regulate insulin secretion, vascular tone, and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, depending on the cell type and disease model being studied. In pancreatic β-cells, this compound inhibits insulin secretion by blocking SUR1-containing KATP channels. In vascular smooth muscle cells, this compound induces vasoconstriction by blocking SUR1-containing KATP channels and increasing calcium influx. In neurons, this compound has been shown to protect against ischemic injury by blocking SUR1-containing KATP channels and reducing neuronal excitability.
Advantages and Limitations for Lab Experiments
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide has several advantages as a tool compound for studying the role of SUR1 in various diseases. It is highly selective for SUR1-containing KATP channels, making it a valuable tool for studying the specific role of these channels in disease pathogenesis. It is also relatively easy to synthesize and purify, making it accessible to researchers with limited resources. However, this compound also has several limitations. It has a relatively short half-life in vivo, which limits its usefulness as a therapeutic agent. It also has poor solubility in water, which can make it challenging to work with in some experimental settings.
Future Directions
There are several potential future directions for research on 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide. One area of interest is the role of SUR1-containing KATP channels in various neurological disorders, such as epilepsy, Alzheimer's disease, and traumatic brain injury. Another area of interest is the development of more potent and selective SUR1 inhibitors that could be used as therapeutic agents for various diseases. Finally, there is a need for more in-depth studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its potential as a therapeutic agent.
Scientific Research Applications
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide has been used extensively in scientific research to study the role of SUR1 in various physiological and pathological conditions. SUR1 is a subunit of ATP-sensitive potassium (KATP) channels, which regulate insulin secretion in pancreatic β-cells and play a crucial role in the regulation of vascular tone, neuronal excitability, and cell survival. This compound has been shown to selectively inhibit SUR1-containing KATP channels, making it a valuable tool for studying the role of these channels in various diseases, including diabetes, stroke, and traumatic brain injury.
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylethylsulfonyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S2/c12-9-1-3-10(4-2-9)17-6-8-18(15,16)7-5-11(13)14/h1-4H,5-8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNCDJHEEDRHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCS(=O)(=O)CCC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-bromophenyl)acetyl]amino}-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4647658.png)
![N-(4-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B4647662.png)
![N-[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4647663.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4647669.png)
![N-[4-(1-azepanylsulfonyl)phenyl]pentanamide](/img/structure/B4647672.png)
![methyl 2-[({[1-(5-chloro-2-thienyl)ethyl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4647686.png)
![N-(3-isopropoxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4647698.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4647705.png)
![N-(tert-butyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4647710.png)

![2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4647726.png)

![2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4647749.png)
![2-[2-(4-bromophenyl)-2-oxoethylidene]-4,5-diphenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B4647761.png)
